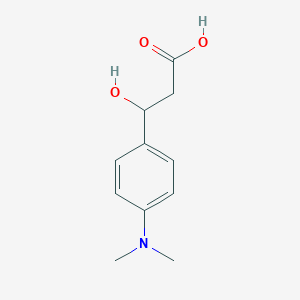![molecular formula C12H16FNO4S B13544463 tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-(fluorosulfonyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and sulfonamides.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the inhibition of specific enzymes and proteins. The fluorosulfonyl group interacts with the active site of the target enzyme, leading to the formation of a stable complex that inhibits enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- tert-Butyl carbanilate
- tert-Butyl phenylcarbamate
Uniqueness
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is unique due to the presence of both a fluorosulfonyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications. The fluorosulfonyl group enhances the compound’s reactivity and specificity, while the carbamate moiety provides stability and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C12H16FNO4S |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
tert-butyl N-(3-fluorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
Clave InChI |
DJJZTCSKHSFBST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



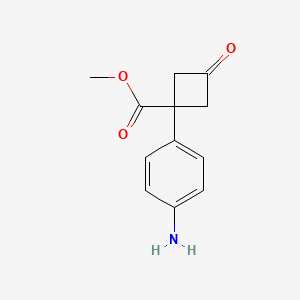

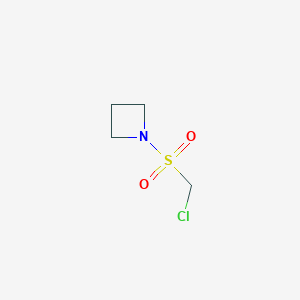

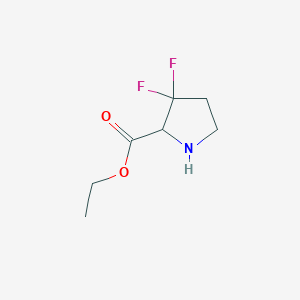


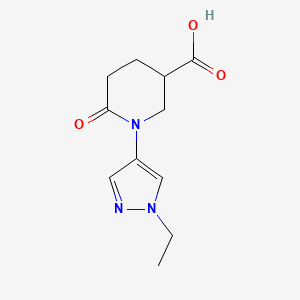
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)

